1-{3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one
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Overview
Description
1-{3-Phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one is a compound that features a unique bicyclo[1.1.1]pentane core, which is a highly strained and compact structure. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane motif is known for its rigidity and ability to impart three-dimensionality to molecules, making it a valuable scaffold in drug design and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the metal-free homolytic aromatic alkylation of benzene, which has been used to synthesize related compounds . This method involves the use of tris(trimethylsilyl)silane and AIBN (azobisisobutyronitrile) as radical initiators under specific conditions, such as heating at 100°C for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the availability of starting materials on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 1-{3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-{3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing complex molecules.
Biology: Its potential bioactivity can be explored for developing new pharmaceuticals.
Medicine: The rigidity and three-dimensionality of the bicyclo[1.1.1]pentane core can enhance the pharmacokinetic properties of drug candidates.
Mechanism of Action
The mechanism by which 1-{3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and selectivity, potentially leading to improved therapeutic outcomes .
Comparison with Similar Compounds
3-Phenylbicyclo[1.1.1]pentan-1-amine: A related compound with an amine group instead of a ketone.
2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one: A fluorinated analog that may exhibit different reactivity and properties.
Uniqueness: 1-{3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one is unique due to its specific functional groups and the presence of the bicyclo[1.1.1]pentane core. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
83249-05-2 |
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Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-(3-phenyl-1-bicyclo[1.1.1]pentanyl)ethanone |
InChI |
InChI=1S/C13H14O/c1-10(14)12-7-13(8-12,9-12)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
FNXXQRPZPJTYDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)C3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
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